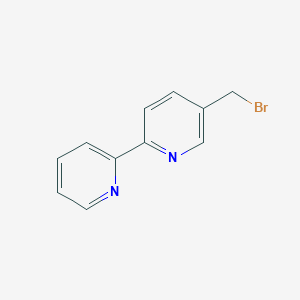

5-(bromomethyl)-2,2'-bipyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2,2’-Bipyridine, 5-(bromomethyl)- is a chemical compound with the molecular formula C11H9BrN2 and a molecular weight of 249.11 g/mol . It is a derivative of bipyridine, where a bromomethyl group is attached to the 5th position of the bipyridine ring. This compound is known for its utility in various chemical reactions and its role as a ligand in coordination chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-Bipyridine, 5-(bromomethyl)- typically involves the bromination of 5-methyl-2,2’-bipyridine. One common method includes the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator like benzoyl peroxide. The reaction is carried out in a solvent such as carbon tetrachloride (CCl4) under reflux conditions for two days.

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the laboratory-scale synthesis methods can be scaled up with appropriate modifications to reaction conditions and equipment to meet industrial demands.

Análisis De Reacciones Químicas

Types of Reactions: 2,2’-Bipyridine, 5-(bromomethyl)- undergoes various types of chemical reactions, including:

Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Coupling Reactions: It can participate in coupling reactions with boronic acids or esters in the presence of palladium catalysts to form bipyridine derivatives.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium azide or primary amines in polar solvents.

Coupling Reactions: Palladium catalysts (e.g., PdCl2(PPh3)2) and boronic acids or esters under inert atmosphere.

Major Products:

Substitution Products: Depending on the nucleophile used, products can include azides, amines, or thioethers.

Coupling Products: Various bipyridine derivatives with different substituents on the pyridine rings.

Aplicaciones Científicas De Investigación

Scientific Research Applications

Coordination Chemistry

5-(Bromomethyl)-2,2'-bipyridine is widely used as a ligand in coordination chemistry. It forms stable complexes with various transition metals, which are essential in catalysis and electrochemistry. The nitrogen atoms in the bipyridine rings coordinate with metal ions, facilitating chemical transformations and enhancing the reactivity of metal complexes .

Biological Applications

This compound also shows promise in biological contexts. Its ability to interact with biological macromolecules makes it a candidate for drug development. Studies have indicated that it can inhibit specific enzymes and modulate biological pathways, potentially leading to applications in cancer therapy and antimicrobial treatments .

Antimicrobial Activity

A study assessed the antimicrobial efficacy of this compound derivatives against various pathogens. The results indicated that halogenated bipyridine derivatives exhibited significant antibacterial activity against Staphylococcus aureus and other bacteria. The minimum inhibitory concentration (MIC) values demonstrated that these compounds were more effective than their non-halogenated counterparts .

Anticancer Potential

Research exploring the anticancer properties of bipyridine derivatives revealed that compounds containing this structure could induce apoptosis in cancer cells through mechanisms involving oxidative stress and DNA damage. In vitro assays showed significant cytotoxicity against human cancer cell lines, suggesting potential therapeutic applications .

Industrial Applications

In industry, this compound is utilized in the synthesis of advanced materials such as polymers and nanomaterials. Its metal complexes are particularly valuable in developing sensors and electronic devices due to their enhanced stability and reactivity .

Mecanismo De Acción

The mechanism of action of 2,2’-Bipyridine, 5-(bromomethyl)- primarily involves its role as a ligand. It coordinates with metal ions through the nitrogen atoms in the pyridine rings, forming stable complexes. These complexes can participate in various catalytic and redox processes, influencing the reactivity and selectivity of the reactions .

Comparación Con Compuestos Similares

2,2’-Bipyridine: The parent compound without the bromomethyl group.

5,5’-Dimethyl-2,2’-bipyridine: A derivative with methyl groups at the 5th positions.

6-Bromo-2,2’-bipyridine: A similar compound with a bromine atom at the 6th position.

Uniqueness: 2,2’-Bipyridine, 5-(bromomethyl)- is unique due to the presence of the bromomethyl group, which allows for further functionalization and derivatization. This makes it a valuable intermediate in the synthesis of more complex molecules and materials.

Propiedades

Número CAS |

98007-15-9 |

|---|---|

Fórmula molecular |

C11H9BrN2 |

Peso molecular |

249.11 g/mol |

Nombre IUPAC |

5-(bromomethyl)-2-pyridin-2-ylpyridine |

InChI |

InChI=1S/C11H9BrN2/c12-7-9-4-5-11(14-8-9)10-3-1-2-6-13-10/h1-6,8H,7H2 |

Clave InChI |

BUYHNPMBJRJUPJ-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=NC(=C1)C2=NC=C(C=C2)CBr |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.